molecular formula C13H17N3O B1424038 4-(Cyclohexyloxy)-1H-indazol-3-amine CAS No. 927802-30-0

4-(Cyclohexyloxy)-1H-indazol-3-amine

Cat. No.: B1424038
CAS No.: 927802-30-0
M. Wt: 231.29 g/mol
InChI Key: BUAYYOWTCOGQSA-UHFFFAOYSA-N
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Description

4-(Cyclohexyloxy)-1H-indazol-3-amine (CAS 927802-30-0 ) is a high-purity heterocyclic building block of significant interest in medicinal chemistry and drug discovery research. This compound, with the molecular formula C13H17N3O and a molecular weight of 231.29 g/mol, is characterized by its indazole core structure substituted with a cyclohexyloxy group at the 4-position and an amine group at the 3-position . It is offered with a guaranteed purity of 98% , making it suitable for demanding synthetic applications. As a key synthetic intermediate, this compound serves as a versatile precursor for the development of novel pharmacologically active molecules, particularly in the construction of complex heterocyclic systems present in many modern therapeutics . The structural features of this indazole derivative make it particularly valuable for exploring structure-activity relationships in medicinal chemistry programs. It is strictly intended for research purposes as a chemical reference standard and building block for novel compound synthesis. This compound is offered in multiple quantities from 100mg to 5g to accommodate various research scales. This product is For Research Use Only and is not intended for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet prior to use and handle this compound in an appropriate laboratory setting.

Properties

IUPAC Name

4-cyclohexyloxy-1H-indazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O/c14-13-12-10(15-16-13)7-4-8-11(12)17-9-5-2-1-3-6-9/h4,7-9H,1-3,5-6H2,(H3,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUAYYOWTCOGQSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)OC2=CC=CC3=C2C(=NN3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90696411
Record name 4-(Cyclohexyloxy)-1H-indazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90696411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

927802-30-0
Record name 4-(Cyclohexyloxy)-1H-indazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90696411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Cyclohexyloxy)-1H-indazol-3-amine typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with ortho-substituted nitrobenzenes, followed by the introduction of the cyclohexyloxy group through nucleophilic substitution reactions. The final step usually involves the reduction of the nitro group to an amine under mild conditions using reagents such as palladium on carbon (Pd/C) and hydrogen gas.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reaction time. Additionally, the use of automated systems can help in monitoring and adjusting the reaction conditions in real-time to achieve consistent results.

Chemical Reactions Analysis

Types of Reactions

4-(Cyclohexyloxy)-1H-indazol-3-amine can undergo various types of chemical reactions, including:

    Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The cyclohexyloxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Palladium on carbon (Pd/C) and hydrogen gas are commonly used for the reduction of nitro groups.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydride (NaH) and alkyl halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amine group can yield nitroso or nitro derivatives, while reduction of the nitro group will produce the corresponding amine.

Scientific Research Applications

4-(Cyclohexyloxy)-1H-indazol-3-amine has found applications in various fields of scientific research:

Mechanism of Action

The mechanism of action of 4-(Cyclohexyloxy)-1H-indazol-3-amine involves the inhibition of soluble epoxide hydrolase (sEH). This enzyme is responsible for the hydrolysis of epoxides to diols, which are less active biologically. By inhibiting sEH, this compound increases the levels of epoxides, which have anti-inflammatory and vasodilatory effects. The molecular targets and pathways involved include the modulation of lipid signaling pathways and the reduction of inflammatory mediators .

Comparison with Similar Compounds

Comparison with Similar Indazol-3-amine Derivatives

Table 1: Key Structural Analogues and Their Properties

Compound Name CAS Number Substituents Target/Activity IC50 (nM) Notes
4-(Cyclohexyloxy)-1H-indazol-3-amine 927802-30-0 4-Cyclohexyloxy Not specified N/A Lipophilic substituent
6-(3-Methoxyphenyl)-1H-indazol-3-amine (Compound 98) - 6-(3-Methoxyphenyl) FGFR1 inhibitor 15.0 (enzyme), 642.1 (cell) Moderate activity; scaffold hopping strategy
Compound 99 - 6-(3-Methoxyphenyl), N-ethylpiperazine FGFR1 inhibitor 2.9 (enzyme), 40.5 (cell) Optimized derivative; enhanced cellular uptake
(3,5-Difluorobenzyl)-1H-indazol-3-amine 942271-61-6 3,5-Difluorobenzyl Anticancer research N/A High purity (99%+); used in kinase studies
4-Fluoro-1-methyl-1H-indazol-3-amine - 4-Fluoro, 1-Methyl Not specified N/A Fluorinated derivative; improved metabolic stability
4-(Trifluoromethyl)-1H-indazol-3-amine 60330-34-9 4-Trifluoromethyl Not specified N/A Enhanced lipophilicity; predicted pKa 13.05

Key Observations:

Substituent Position Matters :

  • Derivatives with substituents at the 6-position (e.g., 3-methoxyphenyl in Compound 98) show potent FGFR1 inhibition, whereas 4-position substituents (e.g., cyclohexyloxy) lack reported target data. This suggests positional specificity in kinase targeting .
  • Fluorine or trifluoromethyl groups at the 4-position (e.g., 4-fluoro or 4-CF₃) may enhance metabolic stability but require further activity validation .

This contrasts with smaller groups like methoxy or fluorine .

Role of Basic Moieties :

  • The addition of N-ethylpiperazine in Compound 99 significantly improved cellular activity (IC50 = 40.5 nM vs. 642.1 nM for Compound 98), highlighting the importance of basic groups in enhancing target engagement or cellular uptake .

Biological Activity

4-(Cyclohexyloxy)-1H-indazol-3-amine is a compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features an indazole scaffold, which is characterized by a bicyclic structure containing a five-membered ring fused to a six-membered ring. The specific substitution of a cyclohexyloxy group at the fourth position and an amine group at the third position enhances its lipophilicity and potential bioavailability.

Biological Activity Overview

Preliminary studies indicate that this compound exhibits promising biological activity, particularly as a kinase inhibitor. Kinases play crucial roles in various signaling pathways, including those involved in cancer progression. The compound's ability to inhibit specific kinases could position it as a candidate for anticancer therapy.

Table 1: Comparison of Similar Indazole Derivatives

Compound NameStructural FeaturesBiological Activity
1H-Indazol-3-amineBasic indazole structureAntitumor activity
4-Isopropoxy-1H-indazol-3-amineIsopropoxy substitution at position fourKinase inhibition
5-Bromo-1H-indazol-3-amineBromo substitution at position fiveEnhanced selectivity against kinases
This compound Cyclohexyloxy group enhances lipophilicityPotential anticancer activity

Research indicates that this compound may inhibit kinases involved in oncogenic signaling pathways. This inhibition can lead to reduced cell proliferation and induction of apoptosis in cancer cells. Specific studies have shown that compounds with similar structures can affect apoptosis through modulation of Bcl2 family members and the p53/MDM2 pathway, suggesting a possible mechanism for this compound as well .

Case Studies and Experimental Findings

A study evaluated various indazole derivatives against human cancer cell lines, including lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2) using the MTT assay. Among these, certain derivatives exhibited significant inhibitory effects, with IC50 values indicating their potency. For instance, one derivative showed an IC50 value of 5.15 µM against K562 cells, demonstrating the potential effectiveness of indazole derivatives in targeting cancer .

Structure-Activity Relationship (SAR)

The SAR analysis highlights how different substituents on the indazole scaffold can significantly influence biological activity. For example, variations in the substituent at the C-5 position were shown to alter inhibitory activity against cancer cell lines dramatically. The presence of specific functional groups can enhance or diminish the compound's effectiveness as an anticancer agent .

Q & A

Q. Key Interaction :

  • In EphB4, the indazole NH forms hydrogen bonds with Met696 and Glu694, critical for inhibitory activity .

Advanced: How are multi-target inhibitors designed from this compound scaffolds?

Methodological Answer:

  • Hybridization Strategies :
    • Merge indazole cores with urea or triazine moieties to target parallel pathways (e.g., VEGFR-2 and EphB4) .
  • Pharmacophore Modeling :
    • Identify conserved motifs (e.g., planar indazole ring for ATP binding) using software like MOE .
  • In Vivo Testing :
    • Prioritize compounds with balanced potency (e.g., IC₅₀ < 100 nM for ≥2 targets) and low toxicity (e.g., >30 µM in HEK293 normal cells) .

Example Multi-Target Inhibitor :
Compound 100a inhibits VEGFR-2 (IC₅₀ = 8.2 nM), Tie-2 (IC₅₀ = 11.5 nM), and EphB4 (IC₅₀ = 13.7 nM) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Cyclohexyloxy)-1H-indazol-3-amine
Reactant of Route 2
4-(Cyclohexyloxy)-1H-indazol-3-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.